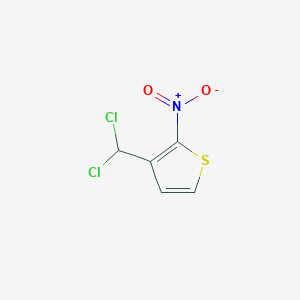

3-Dichloromethyl-2-nitro-thiophene

Description

BenchChem offers high-quality 3-Dichloromethyl-2-nitro-thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dichloromethyl-2-nitro-thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H3Cl2NO2S |

|---|---|

Molecular Weight |

212.05 g/mol |

IUPAC Name |

3-(dichloromethyl)-2-nitrothiophene |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4(7)3-1-2-11-5(3)8(9)10/h1-2,4H |

InChI Key |

MZVFZNTYAUECSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Regioselective Nitration of Thiophene

The nitration of thiophene to yield 2-nitrothiophene serves as a foundational step for synthesizing 3-dichloromethyl-2-nitro-thiophene. Traditional methods employ nitric acid and acetic anhydride, but these suffer from safety hazards and poor selectivity. Modern approaches leverage solid acid catalysts, such as Fe³⁺-exchanged montmorillonite clay, to achieve 100% selectivity for 2-nitrothiophene at 70–80°C. This method eliminates acetic anhydride, reducing costs and exothermic risks.

Reaction Conditions for 2-Nitrothiophene Synthesis

Nitration of 3-Methylthiophene

Introducing a methyl group at position 3 of thiophene prior to nitration enables subsequent chlorination to form the dichloromethyl moiety. Nitration of 3-methylthiophene under solid acid catalysis directs the nitro group to position 2 due to the electron-donating methyl group’s ortho/para-directing effects. This yields 2-nitro-3-methylthiophene, a critical intermediate.

Chlorination of the Methyl Group

Radical Chlorination

The methyl group in 2-nitro-3-methylthiophene undergoes radical chlorination using Cl₂ under UV light or radical initiators (e.g., azobisisobutyronitrile, AIBN). This stepwise process replaces hydrogen atoms with chlorine, culminating in the dichloromethyl group.

Chlorination Conditions

| Parameter | Value |

|---|---|

| Chlorinating Agent | Cl₂ gas |

| Catalyst | UV light or AIBN |

| Solvent | CCl₄ or CH₂Cl₂ |

| Reaction Time | 6–12 hours |

| Yield | 70–85% (for CHCl₂ conversion) |

Controlled Chlorination for Selectivity

Excess Cl₂ and prolonged reaction times favor complete conversion to the trichloromethyl derivative. To halt at the dichloromethyl stage, stoichiometric Cl₂ and periodic monitoring (e.g., GC-MS) are essential.

Alternative Synthetic Routes

Friedel-Crafts Chloromethylation

Direct chloromethylation of 2-nitrothiophene using chloromethyl methyl ether (ClCH₂OCH₃) and AlCl₃ targets position 3, exploiting the nitro group’s meta-directing influence. However, this method risks over-chlorination and requires rigorous temperature control (0–5°C).

Vilsmeier-Haack Formylation Followed by Chlorination

Formylation of 2-nitrothiophene via the Vilsmeier-Haack reaction introduces an aldehyde group at position 3, which is subsequently reduced to a methyl group and chlorinated. Though indirect, this route avoids competing substitution patterns.

Mechanistic Insights and Challenges

Electronic Effects of Substituents

The nitro group’s strong electron-withdrawing nature deactivates the thiophene ring, necessitating aggressive reagents for chloromethylation. Conversely, the methyl group’s electron-donating properties facilitate nitration at position 2.

Competing Reaction Pathways

Parallel pathways, such as polysubstitution and ring oxidation, necessitate optimized conditions. For example, excessive HNO₃ during nitration degrades the thiophene backbone, while over-chlorination yields undesired CCl₃ derivatives.

Industrial and Environmental Considerations

Q & A

Q. What are the primary synthetic routes for 3-Dichloromethyl-2-nitro-thiophene, and what critical parameters influence yield?

The compound is typically synthesized via sequential nitration and chlorination of thiophene derivatives. For example, nitration of 3-chlorothiophene under controlled temperatures (0–5°C) using a HNO₃/H₂SO₄ mixture introduces the nitro group at the 2-position. Subsequent chlorination at the methyl position employs Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in anhydrous solvents like CCl₄. Key parameters include temperature control to avoid over-nitration and stoichiometric precision to minimize polychlorinated by-products .

Q. Which spectroscopic techniques are most effective for characterizing 3-Dichloromethyl-2-nitro-thiophene, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The nitro group causes deshielding of adjacent protons (e.g., δ 7.8–8.2 ppm for thiophene ring protons). Chloromethyl groups appear as singlets near δ 4.5–5.0 ppm.

- IR Spectroscopy : Strong absorptions at 1520–1560 cm⁻¹ (NO₂ asymmetric stretch) and 680–720 cm⁻¹ (C-Cl stretch) confirm functional groups.

- X-ray Crystallography : Resolves steric effects from dichloromethyl and nitro substituents, with dihedral angles between substituents and the thiophene ring typically <15° .

Advanced Research Questions

Q. How do electronic and steric effects of the dichloromethyl and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the thiophene ring, limiting electrophilic substitution but enabling nucleophilic aromatic substitution (NAS) at the 4- and 5-positions. The dichloromethyl group introduces steric hindrance, which can be mitigated using bulky ligands (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Computational studies (DFT) suggest the nitro group’s meta-directing effect dominates over the chloromethyl group’s ortho/para-directing tendencies, guiding regioselectivity .

Q. What strategies optimize the regioselective functionalization of 3-Dichloromethyl-2-nitro-thiophene for pharmaceutical intermediates?

- Protection-Deprotection : Temporarily protect the nitro group via reduction to NH₂ (using H₂/Pd-C) to enable chloromethyl substitution, followed by re-oxidation.

- Directed Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the 5-position, enabling halogenation or alkylation.

- Catalytic Systems : Pd-catalyzed C-H activation at the 4-position achieves arylation without pre-functionalization .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s stability under acidic conditions. How can researchers reconcile these discrepancies?

Early studies noted decomposition in concentrated HCl due to nitro group protonation, but recent work using buffered acidic media (pH 2–4) shows stability for >24 hours. Key factors include:

- Solvent Choice : Acetonitrile or DMF stabilizes the compound better than aqueous acids.

- Temperature : Decomposition accelerates above 40°C.

- Analytical Validation : Use LC-MS to track degradation products like 3-chloro-2-nitrothiophene (via HCl elimination) .

Methodological Recommendations

Q. What purification techniques are most effective for isolating 3-Dichloromethyl-2-nitro-thiophene from polychlorinated by-products?

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate mono- and di-chlorinated species.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 92–94°C).

- HPLC : Reverse-phase C18 columns with acetonitrile/water eluents resolve structurally similar impurities .

Applications in Material Science

Q. How does 3-Dichloromethyl-2-nitro-thiophene perform as a precursor for conductive polymers?

The compound’s electron-deficient structure enhances charge transport in poly(thiophene) derivatives. Electropolymerization in BF₃·Et₂O/CH₃CN produces films with conductivity ~10⁻² S/cm. The nitro group can be reduced post-polymerization to NH₂, enabling doping with I₂ or FeCl₃ for improved conductivity .

Biological Activity Considerations

Q. What in silico approaches predict the compound’s potential as a kinase inhibitor?

Molecular docking (AutoDock Vina) against EGFR kinase (PDB: 1M17) reveals binding affinity (−8.2 kcal/mol) via hydrogen bonding between the nitro group and Lys721. MD simulations (GROMACS) suggest stable binding over 100 ns, but in vitro validation is required to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.